
2,2-Dimethylcycloheptane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylcycloheptane-1-sulfonyl chloride is an organic compound characterized by a cycloheptane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,2-dimethylcycloheptane. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation.
Sulfinic Acids: Produced through reduction.
Scientific Research Applications
2,2-Dimethylcycloheptane-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
- 2,2-Dimethylcyclopropane-1-sulfonyl chloride
- 2,2-Dimethylcyclopentane-1-sulfonyl chloride
- 2,2-Dimethylcyclohexane-1-sulfonyl chloride
Comparison: Compared to its analogs, 2,2-Dimethylcycloheptane-1-sulfonyl chloride exhibits unique reactivity due to the larger ring size, which influences its steric and electronic properties. This makes it more suitable for specific applications where larger ring systems are advantageous .
Properties
Molecular Formula |
C9H17ClO2S |
|---|---|
Molecular Weight |
224.75 g/mol |
IUPAC Name |
2,2-dimethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)7-5-3-4-6-8(9)13(10,11)12/h8H,3-7H2,1-2H3 |
InChI Key |
XYDIHWPCNYZPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


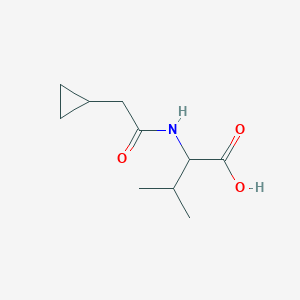
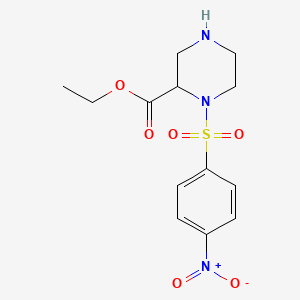


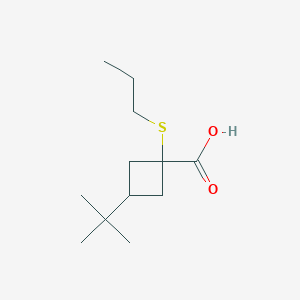

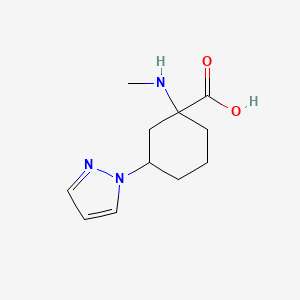
![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
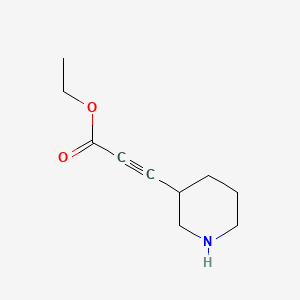
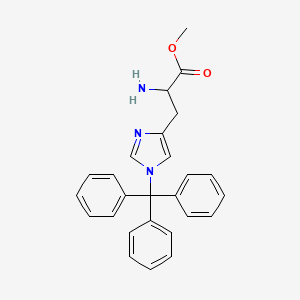

![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
